2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide
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Description
2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with furan, pyrimidine, and acetamide moieties, such as the one , are often synthesized for their potential in creating new heterocyclic compounds. These new compounds can have various applications, ranging from medicinal chemistry to materials science. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures has been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Research
Compounds containing pyrimidinone and oxazinone fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, have shown antimicrobial properties. Such compounds could be synthesized as potential antimicrobial agents against various pathogens (Hossan et al., 2012). Similarly, derivatives of furan-2-ylmethyl with acetamide structures have been synthesized for their anticancer activities, highlighting the potential of these compounds in cancer research (Horishny et al., 2021).
Anti-inflammatory and Analgesic Activities
The synthesis of pyrimidine derivatives based on similar furan compounds has been explored for their potential anti-inflammatory and analgesic activities. Such research indicates the possibility of using these compounds in the development of new therapeutic agents (Sondhi et al., 2009).
Decarboxylative Reactions
Furan-2-ylmethyl compounds have been utilized in decarboxylative Claisen rearrangement reactions, showcasing their utility in organic synthesis and the potential to create diverse chemical structures (Craig et al., 2005).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, including those with furan-2-yl components, have been designed and synthesized for their antinociceptive and anti-inflammatory properties. This suggests that compounds with similar structural features could be explored for their potential in treating pain and inflammation (Selvam et al., 2012).
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-29-17-9-7-16(8-10-17)11-12-24-21(27)15-31-22-19-5-2-6-20(19)26(23(28)25-22)14-18-4-3-13-30-18/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILMLWUTCUVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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